molecular formula C7H3ClFNO B12852044 7-Chloro-5-fluoro-1,3-benzoxazole

7-Chloro-5-fluoro-1,3-benzoxazole

Cat. No.: B12852044
M. Wt: 171.55 g/mol
InChI Key: AKBCOWNLNHXJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with chlorine and fluorine substituents at the 7th and 5th positions, respectively .

Chemical Reactions Analysis

7-Chloro-5-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-1,3-benzoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in critical cellular processes. By binding to these targets, this compound can disrupt cellular functions and exert its biological effects .

Comparison with Similar Compounds

7-Chloro-5-fluoro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

7-chloro-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H

InChI Key

AKBCOWNLNHXJEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.